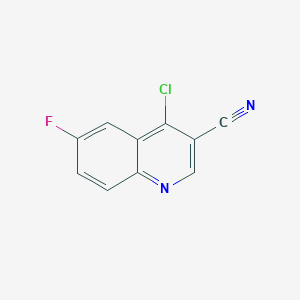

4-Chloro-6-fluoroquinoline-3-carbonitrile

Description

Historical Context and Significance of Quinoline (B57606) Derivatives in Drug Discovery

The history of quinoline derivatives in medicine is long and impactful, beginning with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. scbt.com For centuries, crude extracts of this bark were the only effective treatment for malaria, a parasitic disease affecting millions worldwide. scbt.commatrixscientific.com The success of quinine spurred the development of synthetic quinoline-based antimalarials in the 20th century, leading to the creation of foundational drugs such as chloroquine (B1663885), primaquine, and mefloquine. scbt.commatrixscientific.com

This initial success against malaria revealed the broader therapeutic potential of the quinoline scaffold. nih.gov Scientists discovered that modifications to the quinoline core could produce compounds with a wide array of biological activities. chemicalbook.com Today, quinoline derivatives are recognized for their diverse pharmacological effects, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govorientjchem.org The versatility and proven track record of this scaffold have led to it being described as a "privileged structure" in drug discovery, with over 400 compounds containing the quinoline motif currently used as pharmaceuticals. scbt.comchemicalbook.com This enduring significance underscores the continuous exploration of novel quinoline derivatives for therapeutic applications. nih.gov

Overview of Quinoline-3-carbonitrile as a Versatile Synthetic Intermediate

Within the vast family of quinoline compounds, the quinoline-3-carbonitrile framework has been identified as a highly versatile and valuable synthetic intermediate. chemicalbook.com The carbonitrile (cyano) group at the 3-position is a key functional handle that can be readily transformed into other chemical moieties, allowing for the construction of complex molecular architectures. This chemical reactivity makes it an excellent starting point for the synthesis of diverse compound libraries for biological screening.

Notably, quinoline-3-carbonitrile derivatives have been extensively reported as valuable precursors for the development of broad-spectrum antibacterial agents. chemicalbook.comscbt.com The scaffold allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. chemicalbook.com Modern synthetic methods, such as one-pot multicomponent reactions, have been employed to efficiently generate a variety of quinoline-3-carbonitrile derivatives for evaluation as potential therapeutics. scbt.comed.ac.uk

Current Research Landscape of 4-Chloro-6-fluoroquinoline-3-carbonitrile and Related Halogenated Quinoline-3-carbonitriles

The specific compound, this compound, is a prime example of a modern, functionalized quinoline intermediate designed for medicinal chemistry applications. Its structure incorporates several key features that are highly sought after in drug design.

Key Structural and Chemical Data for this compound:

| Property | Value |

|---|---|

| CAS Number | 886362-73-8 |

| Molecular Formula | C₁₀H₄ClFN₂ |

| Molecular Weight | 206.61 g/mol |

| Primary Use | Synthetic Intermediate in R&D |

The introduction of halogen atoms—in this case, chlorine and fluorine—is a well-established strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic properties. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity to biological targets. The chlorine atom at the 4-position is particularly significant as it acts as a reactive leaving group, making it an ideal site for nucleophilic substitution reactions. This allows for the straightforward attachment of various amine-containing side chains, a common tactic in the synthesis of kinase inhibitors and other targeted therapies. nih.gov

Research on related halogenated quinolines has demonstrated their potential across multiple therapeutic areas. For instance, various 6-chloro-quinoline derivatives have been synthesized and evaluated for anti-hepatitis B virus (HBV) activity. frontiersin.org In the realm of oncology, the quinoline-3-carbonitrile scaffold has been a key component in the development of potent kinase inhibitors, which are a major class of cancer therapeutics. nih.govnih.gov The strategic placement of halogens on the quinoline ring is often crucial for achieving high potency and selectivity for the target kinase. nih.gov

Defining the Research Scope for this compound

The primary research scope for this compound is its application as a specialized building block in the synthesis of novel, biologically active compounds. It is not typically investigated as a final therapeutic agent itself, but rather as a critical intermediate that provides a pre-functionalized core structure.

The key attributes that define its research utility are:

The Reactive 4-Chloro Group: This position is the primary site for synthetic modification, allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR).

The 6-Fluoro Group: This substituent is incorporated to improve the drug-like properties of the final compounds, such as metabolic stability, membrane permeability, and target binding affinity.

The 3-Carbonitrile Group: This functional group is a versatile handle for further chemical transformations and can also participate in crucial hydrogen bonding interactions with protein targets.

Therefore, the research landscape for this compound is dominated by its use in synthetic and medicinal chemistry programs aimed at discovering next-generation therapeutic agents, particularly in fields like oncology (e.g., kinase inhibitors) and infectious diseases. nih.gov Its value lies in its ability to serve as a sophisticated starting material for constructing complex molecules with tailored pharmacological profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClFN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGBGMNVXKHICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640765 | |

| Record name | 4-Chloro-6-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-73-8 | |

| Record name | 4-Chloro-6-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 6 Fluoroquinoline 3 Carbonitrile

Precursor Synthesis and Derivatization Routes

The construction of the 4-chloro-6-fluoroquinoline-3-carbonitrile molecule can be approached through several synthetic strategies, primarily involving the initial formation of a substituted quinoline (B57606) core followed by functional group interconversions.

A primary and effective method for constructing the quinoline ring system is the Gould-Jacobs reaction. This pathway often commences with a appropriately substituted aniline (B41778). For the target molecule, a common starting material is 3-chloro-4-fluoroaniline.

The synthesis typically proceeds as follows:

Condensation: 3-Chloro-4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME). This reaction forms an acrylate intermediate. quimicaorganica.org

Thermal Cyclization: The resulting acrylate is heated at high temperatures, often in a high-boiling point solvent like diphenyl ether, to induce cyclization. This step forms a 4-hydroxyquinoline-3-carboxylate ester.

Saponification and Decarboxylation: The ester is hydrolyzed to a carboxylic acid, which is then decarboxylated by heating to yield 4-hydroxy-6-fluoroquinoline.

Subsequent Functionalization: This quinolone intermediate then undergoes further reactions, as detailed in the sections below, to introduce the C-4 chloro and C-3 carbonitrile groups.

The use of halogenated anilines like 4-chloro-3-fluoroaniline is a cornerstone in the synthesis of many quinoline-based pharmaceutical ingredients. ossila.com

An alternative and widely used strategy involves the formation of a quinoline-3-carbaldehyde, which serves as a versatile precursor. The Vilsmeier-Haack reaction is a powerful tool for this purpose. ijsr.net This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to achieve formylation and cyclization in a single pot.

The general sequence starting from a substituted acetanilide (B955) is:

Treatment of a p-fluoroacetanilide with the Vilsmeier reagent (POCl₃/DMF).

This multicomponent reaction involves chlorination, formylation, and cyclization to directly yield a 2-chloroquinoline-3-carbaldehyde derivative. researchgate.netrsc.org

These 2-chloroquinoline-3-carbaldehydes are valuable intermediates themselves, allowing for a wide range of subsequent chemical modifications to build complex heterocyclic systems. researchgate.netmdpi.com

Once a suitable 6-fluoro-4-hydroxyquinoline precursor is obtained (e.g., from the Gould-Jacobs pathway), the next critical steps are the introduction of the chlorine atom at the C-4 position and the carbonitrile group at the C-3 position.

Chlorination at C-4: The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-chloro group is a standard transformation. This is typically achieved by treating the 4-hydroxyquinoline (B1666331) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comatlantis-press.com This reaction is generally high-yielding and regioselective for the C-4 position.

Introduction of the C-3 Carbonitrile: The nitrile group is often introduced via a precursor functional group at the C-3 position, such as a carbaldehyde or a carboxamide.

From Carbaldehyde: A 6-fluoroquinoline-3-carbaldehyde can be converted to an aldoxime by reaction with hydroxylamine (B1172632). Subsequent dehydration of the oxime, using reagents like acetic anhydride or thionyl chloride, yields the desired carbonitrile.

From Carboxamide: A quinoline-3-carboxamide can be dehydrated using reagents like POCl₃ or trifluoroacetic anhydride to give the corresponding nitrile.

Achieving the correct substitution pattern on the quinoline ring is paramount. The regioselectivity of the halogenation steps is controlled by the synthetic strategy employed.

Fluorination at C-6: The position of the fluorine atom is typically predetermined by the choice of the starting material. Using a para-fluoro-substituted aniline (in this case, relative to the amino group that will form the quinoline nitrogen) in reactions like the Gould-Jacobs or in the synthesis of the acetanilide precursor for the Vilsmeier-Haack reaction ensures that the fluorine atom is incorporated at the C-6 position of the final quinoline ring.

Chlorination at C-4: The chlorination of the C-4 position is highly regioselective. The reaction proceeds via the enolic 4-hydroxyquinoline tautomer, making this position exceptionally reactive towards chlorinating agents like POCl₃. This selectivity is a well-established principle in quinoline chemistry. google.comnih.gov Direct C-H chlorination at other positions is more challenging and requires different methodologies, highlighting the inherent selectivity of converting the C-4 hydroxyl group. mdpi.com

Key Synthetic Transformations Utilizing the 4-Chloro and 3-Carbonitrile Functionalities

The 4-chloro and 3-carbonitrile groups impart significant reactivity to the molecule, making it a valuable synthetic building block. The chlorine at C-4 is particularly susceptible to displacement, while the nitrile group can undergo various transformations or act as an activating group.

The C-4 position of the quinoline ring is electronically activated for nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing nature of both the quinoline ring nitrogen and the adjacent carbonitrile group at the C-3 position. The chlorine atom serves as an excellent leaving group in these reactions. nih.govyoutube.com

This high reactivity allows for the facile introduction of a wide variety of substituents at the C-4 position by reacting this compound with various nucleophiles. This reaction is a cornerstone for creating libraries of quinoline derivatives for biological screening. The regioselectivity is strongly favored at the C-4 position over other positions on the ring. nih.gov

Common nucleophiles used in SNAr reactions at the C-4 position include:

Amines (Primary and Secondary): Reaction with various anilines, benzylamines, and aliphatic amines leads to the formation of 4-aminoquinoline (B48711) derivatives. nih.govarkat-usa.org

Alcohols/Phenols: In the presence of a base, alkoxides and phenoxides can displace the chloride to form 4-alkoxy and 4-aryloxy ethers.

Thiols: Thiolates readily react to yield 4-thioether derivatives.

The table below illustrates the versatility of the SNAr reaction on the 4-chloroquinoline (B167314) core.

| Nucleophile | Reagent Example | Resulting C-4 Substituent | Product Class |

|---|---|---|---|

| Primary Amine | Aniline (C₆H₅NH₂) | -NHC₆H₅ | 4-(Phenylamino)quinoline |

| Secondary Amine | Piperidine (C₅H₁₀NH) | -N(CH₂)₅ | 4-(Piperidin-1-yl)quinoline |

| Alcohol | Sodium Methoxide (NaOCH₃) | -OCH₃ | 4-Methoxyquinoline |

| Thiol | Thiophenol (C₆H₅SH) / Base | -SC₆H₅ | 4-(Phenylthio)quinoline |

Transformations of the Nitrile Group to Other Functional Moieties

The nitrile group at the 3-position is a versatile functional group that can be converted into a variety of other moieties, including carboxylic acids, esters, amines, and can also participate in the formation of new heterocyclic rings.

The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. google.com This process proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid. The resulting 4-chloro-6-fluoroquinoline-3-carboxylic acid is a key intermediate for many fluoroquinolone antibiotics. uni.lugoogle.com

Esterification can be achieved directly from the carboxylic acid using standard methods, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), or by performing the hydrolysis in an alcoholic solvent to directly yield the ester.

The nitrile group can be reduced to a primary amine (aminomethyl group). A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the (4-chloro-6-fluoroquinolin-3-yl)methanamine.

Alternatively, catalytic hydrogenation can be employed. This method typically uses a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere. Catalytic hydrogenation is often considered a milder method and can sometimes offer better chemoselectivity if other reducible functional groups are present in the molecule.

The nitrile group, in conjunction with a suitably positioned nucleophile, can undergo cyclization to form a new heterocyclic ring fused to the quinoline system. A prominent example is the reaction with hydrazine hydrate. When this compound is treated with hydrazine hydrate, an intramolecular cyclization can occur to form a pyrazolo[3,4-b]quinoline derivative. sigmaaldrich.com This reaction proceeds through the initial formation of a hydrazone or a related intermediate, followed by nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon, leading to the formation of a fused pyrazole ring. The resulting 3-amino-4-chloro-6-fluoro-1H-pyrazolo[3,4-b]quinoline is a valuable scaffold in medicinal chemistry. nih.govscbt.comappchemical.comnih.gov

Modifications and Substitutions on the Fluorinated Quinoline Ring

Beyond the reactions at the C4-position and the nitrile group, modifications can also be made to the fluorinated benzene ring of the quinoline system. These reactions typically involve electrophilic or metal-catalyzed substitution.

The fluorine atom at the 6-position and the existing substituents influence the regioselectivity of further substitutions on the benzene portion of the quinoline ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be directed by the combined electronic effects of the fused pyridine ring and the fluorine atom. researchgate.net

A more modern and selective approach for functionalizing the ring is through transition-metal-catalyzed C-H activation. For example, iridium-catalyzed C-H borylation can introduce a boronic ester group onto the quinoline ring. For 6-fluoroquinoline derivatives, this reaction has been shown to selectively occur at positions C5 or C8, providing a route to further functionalized derivatives through subsequent cross-coupling reactions (e.g., Suzuki coupling) with the newly installed boronic ester. This methodology allows for the introduction of a wide variety of substituents at specific positions on the fluorinated ring, which would be difficult to achieve through classical electrophilic substitution.

Novel and Green Synthetic Approaches to this compound and its Derivatives

In recent years, the principles of green chemistry have guided the evolution of synthetic organic chemistry, promoting methodologies that are not only efficient in terms of yield and selectivity but also minimize environmental impact. The synthesis of this compound and its analogs has benefited from these advancements, with a notable shift from classical, often harsh, reaction conditions to more sustainable alternatives. These modern approaches prioritize atom economy, energy efficiency, and the use of less hazardous substances. sruc.ac.ukresearchgate.netijbpas.com

Catalysis plays a pivotal role in the green synthesis of quinoline derivatives, offering pathways with higher efficiency and selectivity while often requiring milder reaction conditions. For the synthesis of functionalized quinolines, a variety of catalysts have been explored. While specific catalytic syntheses for this compound are not extensively detailed in publicly available literature, the methodologies applied to analogous structures provide a strong foundation for its synthesis.

For instance, the synthesis of quinoline-3-carbonitrile derivatives has been effectively catalyzed by bleaching earth clay in conjunction with polyethylene glycol (PEG-400) as a green solvent. iosrjournals.org This method has shown superior performance in terms of yield compared to traditional base catalysts like triethylamine, piperidine, and morpholine. iosrjournals.org Another approach involves the use of p-toluenesulfonic acid (p-TSA) as an efficient and cost-effective catalyst for one-pot multicomponent reactions to produce quinoline derivatives. nih.gov Organic catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been successfully employed in aqueous media for the synthesis of complex heterocyclic systems incorporating a cyano group, achieving high yields. researchgate.net

| Catalyst Type | Example Catalyst | Application in Quinoline Synthesis | Potential Advantage for Target Compound |

| Heterogeneous Clay | Bleaching Earth Clay | Synthesis of quinoline-3-carbonitriles | Recyclability, mild conditions, high yield |

| Acid Catalyst | p-Toluenesulfonic acid (p-TSA) | One-pot synthesis of quinoline-fused quinazolinones | Cost-effective, readily available, efficient |

| Organic Base | DABCO | Synthesis of cyano-functionalized pyrimidines | High yields in aqueous media, metal-free |

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.goviitb.ac.in

The synthesis of various quinoline-3-carbonitrile derivatives has been successfully achieved through one-pot, three-component reactions. For example, the reaction of heterocyclic aldehydes, 2-cyanoacetohydrazide, and substituted anilines in the presence of a suitable catalyst and solvent system provides a direct route to functionalized quinoline-3-carbonitriles. iosrjournals.org Another documented MCR for a related structure involves the reaction of aromatic aldehydes, malononitrile, and 1-tetralone, catalyzed by ammonium (B1175870) acetate (B1210297) and acetic acid, to produce benzo[h]quinoline-3-carbonitrile derivatives in high yields. mdpi.com These methodologies could be adapted for the synthesis of this compound by selecting the appropriate substituted aniline precursor.

A notable example is a metal-free, oxonium ion-driven one-pot synthesis that combines an alcohol, an o-azido aldehyde, and an alkyne using a Lewis acid to efficiently form C-C and C-N bonds, leading to diverse quinoline derivatives. iitb.ac.in This strategy offers a sustainable and efficient pathway to access complex quinoline scaffolds. iitb.ac.in

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. jmpas.comnih.govnih.gov The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds, including quinoline derivatives.

A relevant example is the microwave-assisted synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde. In this procedure, the intermediate substituted acetanilide is treated with dimethylformamide (DMF) and phosphorus oxychloride under microwave irradiation for one hour, resulting in a 94% yield of the product. jmpas.com This demonstrates the potential of microwave heating to efficiently drive the Vilsmeier-Haack type cyclization to form the quinoline ring. It is plausible that a similar microwave-assisted strategy could be employed for the synthesis of this compound from appropriate precursors.

The use of microwave energy in conjunction with green solvents, such as ionic liquids like 1-methyl-3-butylimidazolium hexafluorophosphate ([bmim][PF6]), has been shown to be highly effective for the synthesis of 4-phenoxyquinoline derivatives, achieving excellent yields in very short reaction times. researchgate.netbenthamscience.com

| Reaction | Reactants | Conditions | Yield | Reference |

| Synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Substituted acetanilide, DMF, POCl₃ | Microwave irradiation, 1 hour | 94% | jmpas.com |

| Synthesis of 4-phenoxyquinolines | 4,7-dichloroquinoline, phenols | Microwave, [bmim][PF6], 10 min | 72-82% | researchgate.netbenthamscience.com |

| Synthesis of chalcones | Substituted acetophenone, benzaldehydes | Microwave, basic ethanol, 80°C | High | nih.gov |

The choice of solvents and reagents is a critical aspect of green chemistry. Traditional organic syntheses often rely on volatile and hazardous organic solvents. Modern approaches to the synthesis of fluoroquinolones and related heterocycles focus on the use of greener alternatives such as water, ethanol, and ionic liquids, or even solvent-free conditions. sruc.ac.ukresearchgate.netijbpas.com

The use of polyethylene glycol (PEG-400) as a recyclable and environmentally benign solvent has been reported for the synthesis of quinoline-3-carbonitrile derivatives. iosrjournals.org Water is another excellent green solvent that has been utilized in the synthesis of quinoline-fused heterocyclic systems. nih.gov Furthermore, ionic liquids, with their low vapor pressure and high thermal stability, offer a green alternative to conventional solvents and can also act as catalysts in some reactions. researchgate.netbenthamscience.com The development of synthetic protocols that utilize these eco-friendly solvents is crucial for the sustainable production of this compound.

Structure Activity Relationship Sar Studies of 4 Chloro 6 Fluoroquinoline 3 Carbonitrile Derivatives

Impact of Substitutions at the 4-Position on Biological Activity

The C-4 position of the quinoline (B57606) ring is a critical site for modification, and substitutions at this position profoundly influence the pharmacological profile of the resulting derivatives. The chlorine atom at C-4 serves as a versatile leaving group, enabling a wide range of nucleophilic substitution reactions.

Role of Amine Moieties at C-4 in Modulating Pharmacological Profiles

The introduction of amine moieties at the C-4 position is a common strategy in the development of quinoline-based therapeutic agents. The nature of the amine substituent, from simple alkylamines to more complex cyclic or aromatic amines, significantly impacts the compound's interaction with biological targets.

Research has shown that the 4-aminoquinoline (B48711) scaffold is a cornerstone for antimalarial drugs like chloroquine (B1663885), and this moiety has been explored for other therapeutic applications, including anticancer agents. researchgate.netnih.gov A series of 4-aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines demonstrated significant cytotoxic effects against human breast tumor cell lines. nih.gov For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was found to be particularly potent against MDA-MB 468 cells. nih.gov Theoretical studies suggest a synergistic effect between the 4-amino-quinoline core and other amine groups within a molecule, enhancing properties like antioxidant capacity through electron transfer mechanisms. researchgate.net

In the context of enzyme inhibition, such as against Epidermal Growth Factor Receptor (EGFR), specific amino groups at C-4 are crucial. Pannala et al. described 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as potent EGFR inhibitors, with one derivative showing an IC50 value of 5 nM. nih.gov This highlights the importance of the stereo-electronic properties of the amine substituent for achieving high-affinity binding to the enzyme's active site. nih.gov

Table 1: Biological Activity of Selected C-4 Amine Substituted Quinoline Derivatives

| Compound | Substitution at C-4 | Target/Cell Line | Activity |

|---|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | -NH-(CH₂)₂-N(CH₃)₂ | MDA-MB 468 cells | Potent Cytotoxicity |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | -NH-(CH₂)₃-CH₃ | MCF-7 cells | Potent Cytotoxicity |

| Quinoline 45 | 2-aryl-cyclopropylamino | EGFR | IC₅₀ = 5 nM |

Influence of Other Nucleophilic Substituents at C-4

Beyond amines, a variety of other nucleophiles can be introduced at the C-4 position, leading to derivatives with diverse biological activities. The reactivity of the 4-chloro group facilitates substitutions with oxygen, sulfur, and carbon-based nucleophiles. arkat-usa.org

Studies on 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, a related quinoline derivative, demonstrated that the C-4 chlorine can be readily displaced by various nucleophiles. arkat-usa.org For example, reaction with benzylamine or aniline (B41778) yields the corresponding 4-amino derivatives, while reaction with azide ions produces a tetrazolo-fused quinoline. arkat-usa.org Such reactions showcase the synthetic versatility of the 4-chloroquinoline (B167314) scaffold. The introduction of a carbonitrile function at the 4-position has also been achieved under relatively mild conditions, further expanding the chemical space for SAR exploration. arkat-usa.org These modifications alter the electronic distribution, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with specific biological targets.

Contribution of the 6-Fluoro Group to Pharmacological Potency and Cellular Permeability

The fluorine atom at the C-6 position of the quinoline ring plays a pivotal role in enhancing the pharmacological properties of many quinolone and quinoline derivatives. Its introduction is a well-established strategy in medicinal chemistry to improve drug-like characteristics.

SAR studies on quinolone antibacterial agents have consistently shown that a fluorine atom at position 6 is associated with significantly enhanced antibacterial activity. slideshare.netresearchgate.net This enhancement is attributed to several factors. The high electronegativity of fluorine can alter the electronic properties of the quinoline ring system, which can influence binding to target enzymes like DNA gyrase and topoisomerase IV. researchgate.netnih.gov

Furthermore, fluorine substitution can impact the compound's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov The strategic placement of fluorine atoms can improve cellular permeability, allowing the drug to reach its intracellular target more effectively. In the development of mTOR inhibitors based on a tetrahydroquinoline scaffold, it was noted that the strategic placement of fluorine and trifluoromethyl groups was optimal for maintaining high activity. nih.gov The addition of fluorine can also block sites of metabolism, increasing the bioavailability and half-life of the compound.

Significance of the 3-Carbonitrile Group in Receptor Binding and Enzyme Inhibition

The 3-carbonitrile (cyano) group is a unique functional group that significantly contributes to the biological activity of quinoline derivatives through its distinct electronic and steric properties. It is a strong hydrogen bond acceptor and can act as a surrogate for hydroxyl or carbonyl groups in interactions with biological macromolecules. nih.gov

The nitrile group's linear geometry and electronic character allow it to participate in specific, high-affinity interactions within enzyme active sites or receptor binding pockets. nih.gov In many kinase inhibitors, the nitrile group is crucial for activity, often forming key hydrogen bonds with the hinge region of the kinase domain. For example, the quinoline-3-carbonitrile core is present in potent inhibitors of EGFR. nih.gov

Molecular modeling and X-ray crystallography studies have revealed that the polar nitrile group can engage in strong dipole interactions with enzyme-bound metal ions or form hydrogen bonds with amino acid residues. nih.gov Its ability to mimic the carbonyl group of natural substrates, such as androst-4-ene-3,17-diones in the case of aromatase inhibitors, makes it a valuable pharmacophore for designing potent and selective inhibitors. nih.gov In studies of quinoline-3-carbonitrile derivatives as antibacterial agents, the most active compounds showed good interaction with the target DNA gyrase, suggesting the nitrile group plays a role in the binding mechanism. nih.gov

SAR Studies on the Quinoline Ring System for Specific Biological Targets

The quinoline ring itself is a versatile scaffold whose biological activity can be fine-tuned by substitutions at various positions. SAR studies have explored modifications across the entire ring system to optimize activity against a range of targets, including cancer cells, malaria parasites, and bacteria. biointerfaceresearch.comorientjchem.org

For anticancer activity, substitutions at the C-2 and C-4 positions of the quinoline ring are common. For instance, 2,4-disubstituted quinoline structures have been reported as potent anticancer agents. In the context of VEGFR-2 inhibitors, quinoline derivatives substituted at the 3rd, 4th, and 6th positions have shown potent inhibition, in some cases surpassing standard drugs like sorafenib. researchgate.net

In the development of antimalarials, SAR studies of quinoline-imidazole hybrids showed that an electron-donating group at position-2 enhanced activity, while an electron-withdrawing group led to a loss of activity. Furthermore, the presence of a bromine atom at C-6 was found to be essential for improving activity. This demonstrates that the electronic nature and position of substituents on the quinoline ring are critical determinants of pharmacological efficacy.

Table 2: Impact of Quinoline Ring Substitutions on Biological Activity

| Position | Substituent Type | Effect on Activity | Biological Target | Reference |

|---|---|---|---|---|

| C-2 | Electron-donating (e.g., -OCH₃) | Enhanced Activity | Antimalarial (P. falciparum) | |

| C-2 | Electron-withdrawing (e.g., -Cl) | Loss of Activity | Antimalarial (P. falciparum) | |

| C-6 | Halogen (e.g., -Br) | Activity Improvement | Antimalarial (P. falciparum) | |

| C-6 | Fluorine (-F) | Enhanced Activity | Antibacterial | slideshare.net |

| C-4 | Carbonyl (=O) | Essential for Potency | Anticancer | mdpi.com |

Computational Approaches to SAR Elucidation

Computational methods are indispensable tools for elucidating the SAR of quinoline derivatives, providing insights that guide the rational design of new compounds. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are frequently employed. nih.govnih.gov

QSAR studies aim to correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.netresearchgate.net For quinolinone-based thiosemicarbazones, a QSAR model suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in antituberculosis activity. nih.gov Such models can be used to predict the activity of novel, unsynthesized derivatives. mdpi.com

Molecular docking is used to predict the binding mode and affinity of a ligand to its target receptor or enzyme. nih.gov Docking studies on quinoline-based EGFR/HER-2 dual-target inhibitors provided valuable insights into their binding interactions, helping to rationalize the observed SAR trends. Similarly, docking tetrahydroquinoline-3-carbonitrile derivatives into B-DNA has been used to explore preferred binding sites and interaction modes. benthamdirect.com These computational approaches save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. preprints.org This method is crucial for understanding the binding modes of 4-Chloro-6-fluoroquinoline-3-carbonitrile derivatives and rationalizing their biological activities. By simulating the ligand-protein complex, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Research on various quinoline derivatives has demonstrated the utility of molecular docking in predicting binding affinity and mechanism of action. doi.org For instance, docking studies on novel quinoline derivatives against viral proteins like Respiratory Syncytial Virus (RSV) G protein and Yellow Fever Virus (YFV) Mtase enzyme have successfully predicted their inhibitory nature. doi.org These studies highlight that strong binding energy is indicative of a stable ligand-protein complex. doi.org For example, a synthesized quinoline derivative showed a binding energy of -6.35 kcal/mol with the Mtase protein, suggesting a strong interaction. doi.org

Docking analyses reveal specific amino acid residues within the target's active site that are critical for binding. In one study, quinoline derivatives were found to interact with residues such as Thr173, Ser123, and Trp96 of the RSV G protein. doi.org Similarly, docking of chloro-substituted quinoline compounds into the active site of HIV reverse transcriptase has shown high binding affinity, with docking scores reaching as low as -10.67 kcal/mol, indicating potent inhibition. nih.gov Induced-fit docking (IFD) studies against targets like phosphatidylinositol 3-kinase (PI3Kα) have further shown that quinoline derivatives can effectively occupy the binding site and engage with key residues. mdpi.com These simulations provide a structural basis for the observed activity and guide further modifications to the this compound scaffold to enhance these critical interactions.

Table 1: Example Molecular Docking Data for Quinoline Derivatives This table is illustrative, showing typical data obtained from molecular docking studies on various quinoline derivatives as reported in the literature.

| Derivative Class | Target Protein | PDB ID | Key Interacting Residues | Binding Energy / Docking Score (kcal/mol) |

| Antiviral Quinoline | RSV G protein | 6BLH | Thr173, Ser123, Gln89, Trp96 | -5.64 |

| Antiviral Quinoline | YFV Mtase protein | 3EVA | Ile124, Phe126, Arg41, Arg84 | -6.35 |

| Anti-HIV Quinoline | HIV Reverse Transcriptase | 4I2P | Not specified | -10.67 |

| Anticancer Quinolone | PI3Kα | Not specified | Val851, Ser774, Lys802 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are developed to predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.gov For derivatives of this compound, QSAR can establish a correlation between physicochemical or structural descriptors and a specific biological response, such as inhibitory potency. nih.gov

The development of a QSAR model involves calculating various molecular descriptors for a set of compounds with known activities. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). nih.gov Statistical methods, ranging from multiple linear regressions (MLR) to more complex machine learning algorithms like support vector machines (SVM) or extreme gradient boosting (XGBoost), are then used to build the predictive model. nih.govresearchgate.net

In studies of similar heterocyclic inhibitors, descriptors related to molecular size, shape, aromaticity, and polarizability have been found to significantly affect biological activity. nih.gov For example, a QSAR study on diaryl urea inhibitors identified the degree of branching and polarizability as key factors influencing their inhibitory action. nih.gov The predictive power of a QSAR model is rigorously evaluated using statistical metrics such as the coefficient of determination (R²) and cross-validation techniques (e.g., leave-one-out Q²). nih.gov A robust QSAR model, such as one achieving an R² of 0.91 on an external test set, can be a valuable tool for efficiently screening virtual libraries of this compound derivatives to prioritize candidates for synthesis. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies This table lists descriptors typically employed in QSAR modeling to correlate chemical structure with biological activity.

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Molecular size and shape in 3D space |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy | Electron distribution and reactivity |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Partitioning behavior and polarizability |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound derivatives, DFT calculations provide fundamental insights into properties that govern their behavior in chemical reactions and biological interactions. These calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. dergipark.org.tr

A key application of DFT in SAR is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.

DFT is also used to calculate various reactivity descriptors that help in understanding intramolecular site selectivity. nih.gov These include:

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. researchgate.net

Fukui Functions: These functions predict which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com

Studies on related chloroquinoline compounds using DFT methods like B3LYP with a 6-311++G(d,p) basis set have successfully correlated these calculated electronic features with the molecule's reactive nature. dergipark.org.trresearchgate.net Such analyses for derivatives of this compound can reveal how different substituents alter the electronic properties and, consequently, the biological activity of the molecule.

Table 3: Electronic Properties and Reactivity Descriptors from DFT Calculations This table outlines key parameters derived from DFT studies and their significance in understanding molecular reactivity.

| Parameter | Description | Significance in SAR |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; important for interactions with electron-deficient sites. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; important for interactions with electron-rich sites. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MESP) | 3D map of electrostatic potential on the molecular surface | Identifies sites for non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. |

| Global Hardness (η) | Resistance to change in electron distribution | Measures molecular stability; harder molecules are generally less reactive. |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons | Quantifies the propensity of a molecule to act as an electrophile. |

Mechanistic Investigations of Biological Activities of 4 Chloro 6 Fluoroquinoline 3 Carbonitrile Derivatives

Antimicrobial Activities and Mechanisms of Action of 4-Chloro-6-fluoroquinoline-3-carbonitrile Derivatives

The broader class of fluoroquinolones is well-known for its potent antibacterial effects. The primary mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. This inhibition leads to breaks in the bacterial DNA, ultimately causing cell death.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones typically target DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. This dual-targeting capability is a hallmark of their broad-spectrum activity. However, no specific studies were identified that detail the inhibitory concentrations (IC₅₀) or specific binding interactions of derivatives of this compound with these enzymes. Research on other quinoline-3-carbonitrile derivatives has shown good interaction with DNA gyrase, suggesting a probable mechanism of action for this class of compounds. nih.gov

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

The efficacy of fluoroquinolones often extends across a wide range of both Gram-positive and Gram-negative bacteria. The specific substitutions on the quinoline (B57606) core significantly influence the spectrum and potency of the antimicrobial activity. Without experimental data, such as Minimum Inhibitory Concentration (MIC) values, for derivatives of this compound, their specific spectrum of activity remains uncharacterized. Studies on other novel quinoline derivatives have demonstrated promising broad-spectrum activity. nih.gov

Activity against Drug-Resistant Bacterial Strains

The rise of antibiotic resistance is a critical global health challenge. A key area of research for new fluoroquinolones is their ability to overcome existing resistance mechanisms, which often involve mutations in the genes encoding DNA gyrase and topoisomerase IV. There is currently no available data to confirm the activity of this compound derivatives against such resistant strains.

Anticancer Activities and Molecular Targets of this compound Derivatives

The therapeutic potential of quinoline derivatives has been extended to oncology, where certain compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of human topoisomerases, induction of apoptosis, and modulation of the cell cycle.

In Vitro Cytotoxicity in Various Cancer Cell Lines

The anticancer potential of new chemical entities is initially evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. This provides crucial data on their potency and selectivity. For derivatives of this compound, no such cytotoxicity data (e.g., GI₅₀ or IC₅₀ values) has been published.

Apoptosis Induction and Cell Cycle Modulation

A desired characteristic of anticancer agents is the ability to induce programmed cell death (apoptosis) in cancer cells and to halt their uncontrolled proliferation by causing cell cycle arrest at specific checkpoints. While this is a known mechanism for many quinoline-based compounds, specific studies demonstrating these effects for derivatives of this compound are absent from the current body of scientific literature.

Inhibition of Kinases and Other Signaling Pathways

Derivatives of the quinoline scaffold have been investigated for their potential as kinase inhibitors, a class of drugs that can block the action of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. While specific studies on the kinase inhibition profile of this compound derivatives are not extensively documented, the broader class of quinoline-based compounds has shown activity against various kinases. For instance, certain quinoline derivatives have been found to inhibit receptor tyrosine kinases, which are involved in cellular growth and proliferation. The mechanism of action for these inhibitors often involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell growth and survival. Further research is necessary to elucidate the specific kinase targets and the precise mechanisms of inhibition for derivatives of this compound.

Antimalarial and Antiparasitic Properties

The 4-aminoquinoline (B48711) scaffold is historically significant in the development of antimalarial drugs, with chloroquine (B1663885) being a notable example. Derivatives of this compound that incorporate a 4-amino group are expected to exhibit antimalarial activity through a well-established mechanism. During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme. esr.iehilarispublisher.com To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin. esr.iehilarispublisher.com 4-aminoquinoline derivatives are weak bases that accumulate in the acidic digestive vacuole of the parasite. nih.gov Here, they are believed to interfere with the detoxification of heme by inhibiting the enzyme heme polymerase, which is responsible for hemozoin formation. nih.gov This leads to the buildup of toxic free heme, which damages parasitic membranes and results in the death of the parasite. esr.ienih.gov The 7-chloro substituent on the quinoline ring is considered essential for this activity, as it is believed to enhance the binding of the molecule to heme. hilarispublisher.com

The antiparasitic properties of these derivatives may extend to other parasites where similar heme detoxification pathways are present. The fundamental mechanism involves disrupting a critical metabolic process unique to the parasite, leading to its selective elimination.

Anti-inflammatory Mechanisms

Quinoline derivatives have demonstrated a range of anti-inflammatory activities, suggesting that derivatives of this compound could also possess such properties. The anti-inflammatory mechanisms of quinoline-based compounds are often multifactorial. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.gov This can be achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. biointerfaceresearch.com

Furthermore, certain quinoline derivatives can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.gov The underlying mechanism for this effect may involve the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of the inflammatory response. By preventing the activation of NF-κB, these compounds can reduce the transcription of genes encoding for a variety of inflammatory proteins. The specific anti-inflammatory mechanisms of this compound derivatives would depend on the nature of the substituents on the quinoline core.

Enzyme Inhibition Profiles (e.g., Phosphodiesterases)

Beyond kinase inhibition, quinoline derivatives have been explored as inhibitors of other enzyme families, such as phosphodiesterases (PDEs). PDEs are a group of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in the intracellular levels of these cyclic nucleotides, which can have a range of physiological effects, including smooth muscle relaxation, reduced inflammation, and modulation of neuronal activity.

Neuropharmacological Activities (e.g., M4 PAM)

A significant area of investigation for derivatives of this compound is in the field of neuropharmacology, particularly as positive allosteric modulators (PAMs) of muscarinic acetylcholine (B1216132) receptors. Specifically, a novel M4 PAM scaffold based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core has been discovered. nih.gov

Positive allosteric modulators are compounds that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand (in this case, acetylcholine). By binding to this allosteric site, PAMs can enhance the receptor's response to the endogenous ligand without directly activating the receptor themselves. This offers a more nuanced approach to modulating receptor activity compared to direct agonists, potentially leading to fewer side effects.

In the case of the M4 muscarinic acetylcholine receptor, which is a target for the treatment of neuropsychiatric disorders such as schizophrenia, derivatives of the 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core have been shown to improve the potency of acetylcholine. Optimized compounds in this series have demonstrated enhanced M4 PAM potency on both human and rat M4 receptors. nih.gov The mechanism involves a conformational change in the receptor upon PAM binding, which increases the affinity and/or efficacy of acetylcholine at its orthosteric site.

Table 1: Neuropharmacological Activity of a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile Derivative

| Compound | Target | Activity | Potency | Reference |

| Optimized 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile derivative | Muscarinic Acetylcholine Receptor M4 | Positive Allosteric Modulator (PAM) | 4 to 5-fold improvement relative to HTS hit | nih.gov |

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-chloro-6-fluoroquinoline-3-carbonitrile and its derivatives. Each method provides unique insights into the compound's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For fluoroquinolone derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In a typical derivative of this compound, distinct signals would be expected for the protons on the quinoline (B57606) core and any substituent groups. Chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrile groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The quinoline ring system will show a characteristic set of signals, with the carbon atoms directly attached to the electronegative chlorine, fluorine, and nitrogen atoms appearing at lower field (higher ppm). The carbon of the nitrile group (C≡N) will also have a distinctive chemical shift. Theoretical calculations, such as those using the GIAO HF/6-31++G(d,p) level of theory, can be used to predict and help assign these chemical shifts.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and crucial technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of the fluorine atom in the quinoline ring provides direct evidence of its electronic environment. wikipedia.org Long-range coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) can provide valuable structural information. doi.org The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, which helps in resolving complex structures. wikipedia.org

Illustrative ¹H and ¹³C NMR Data for a Quinoline Derivative This table presents representative data for a related quinoline compound to illustrate typical chemical shifts.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.33 | - |

| H5 | 7.59 | - |

| H7 | 7.16 | 119.2 |

| H8 | 7.03 | 121.0 |

| C2 | - | 147.6 |

| C3 | - | 131.3 |

| C4 | - | 157.3 |

| C4a | - | 127.6 |

| C5 | - | 102.6 |

| C6 | - | 142.7 |

| C8a | - | 148.2 |

Data adapted from a case study on Quinine (B1679958), a complex quinoline alkaloid, to demonstrate typical ranges. magritek.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C-Cl (chloro) stretch, C-F (fluoro) stretch, and the vibrations of the quinoline aromatic ring system. The nitrile group typically exhibits a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring appear in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net

Typical IR Absorption Frequencies for Functional Groups in Quinolines

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

This table provides general ranges for the indicated functional groups.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique often used for quinoline derivatives, which typically produces a protonated molecular ion [M+H]⁺. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways, which often involve the loss of small molecules like HCN, HF, or the cleavage of substituent groups. iaea.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to absorb UV light due to π→π* and n→π* transitions within the aromatic system. nih.gov The absorption spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) in the UV region. researchgate.netnih.gov The position and intensity of these bands can be influenced by the solvent and the nature of any substituents on the quinoline ring. nih.gov

Chromatographic Purity and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) is the most common method used for the analysis of fluoroquinolone compounds. nih.govresearchgate.net A reversed-phase HPLC method, typically using a C18 column, can be developed to separate the target compound from impurities and starting materials. mdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmoca.net.ua Detection is usually performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. moca.net.ua The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for quantitative analysis. moca.net.uanih.gov

Typical HPLC Parameters for Fluoroquinolone Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Phosphate Buffer |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at ~280-290 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

This table outlines common starting conditions for HPLC method development for related compounds. moca.net.uanih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of quinoline derivatives due to its high resolution and sensitivity. For this compound, a reverse-phase HPLC (RP-HPLC) method is the most probable approach. This method separates compounds based on their hydrophobicity.

Research Findings: In the analysis of various quinoline compounds, RP-HPLC is frequently employed. For instance, the separation of quinoline and its related substances has been successfully achieved using columns like the Zorbax SB-Aq. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphoric acid. nih.govsielc.com The choice of a C18 stationary phase is common for providing the necessary hydrophobic interactions for the separation of a wide range of quinoline derivatives.

The detection of this compound would likely be performed using a UV detector, as the quinoline ring system is inherently UV-active. The specific wavelength for detection would be determined by analyzing the UV spectrum of the compound to find its lambda max (λmax), the wavelength of maximum absorbance, ensuring the highest sensitivity.

Below is a table summarizing a typical set of HPLC conditions that could be adapted for the analysis of this compound based on methods for related compounds.

| Parameter | Typical Conditions |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with a buffer (e.g., Phosphoric Acid or Ammonium Acetate) sielc.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Detector |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS can provide both qualitative and quantitative information, as well as structural confirmation through mass spectral fragmentation patterns.

Research Findings: The analysis of quinoline and its derivatives by GC-MS has been well-documented. A common approach involves using a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5MS). The sample, dissolved in a suitable organic solvent, is injected into the heated inlet where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The temperature of the GC oven is typically programmed to increase gradually to ensure the efficient separation of components in a mixture.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum of this compound would be expected to show a characteristic molecular ion peak and a fragmentation pattern influenced by the chloro, fluoro, and cyano substituents on the quinoline core.

The table below outlines typical GC-MS parameters that could be optimized for the analysis of this compound.

| Parameter | Typical Conditions |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp. 90°C, ramp to 260°C at 20°C/min, hold for 3 min |

| Injection Mode | Splitless or Split |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For the synthesis and purification of this compound, TLC would be an indispensable tool.

Research Findings: In the synthesis of various quinoline derivatives, TLC is routinely used to check the purity of the compounds. ijpsr.com The stationary phase is typically silica (B1680970) gel coated on a solid support such as glass or aluminum. ijpsr.commdpi.com A suitable mobile phase, or developing solvent, is chosen to achieve a good separation of the target compound from starting materials, by-products, and other impurities. The choice of solvent system depends on the polarity of the compounds to be separated; for quinoline derivatives, mixtures of non-polar solvents like hexane (B92381) or toluene (B28343) with more polar solvents such as ethyl acetate or acetone (B3395972) are common. nih.gov

After the chromatogram is developed, the separated spots can be visualized. As this compound contains a chromophoric quinoline ring, it should be visible under UV light (typically at 254 nm). mdpi.com Iodine vapor can also be used as a universal staining agent to visualize the spots. ijpsr.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions.

The following table presents a typical TLC setup for the analysis of quinoline derivatives.

| Parameter | Typical Conditions |

| Stationary Phase | Silica Gel 60 F254 plates mdpi.com |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or Toluene:Acetone) |

| Chamber | Saturated with the mobile phase vapor |

| Application | Spotting of the dissolved sample using a capillary tube |

| Development | Ascending chromatography |

| Visualization | UV lamp (254 nm) and/or Iodine chamber ijpsr.commdpi.com |

Computational Chemistry and Chemoinformatics in Research

Molecular Modeling and Dynamics Simulations

Molecular modeling of 4-Chloro-6-fluoroquinoline-3-carbonitrile involves the use of computational techniques to understand its three-dimensional structure and electronic properties. Techniques such as Density Functional Theory (DFT) can be employed to calculate optimized geometry, molecular orbital energies (HOMO-LUMO), and electrostatic potential surfaces. These calculations provide insights into the molecule's reactivity, stability, and potential interaction sites with biological macromolecules.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in a simulated biological environment, such as in solution or interacting with a protein target. By simulating the atomic motions over time, MD can reveal conformational changes, binding stability, and the nature of intermolecular interactions. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the general principles of simulating quinoline (B57606) derivatives suggest that such studies would be invaluable in understanding its interactions with specific biological targets. For instance, simulations could predict the stability of its binding within the active site of an enzyme, a crucial factor for its potential as an inhibitor.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H4ClFN2 | PubChem |

| Molecular Weight | 206.61 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

This table is generated based on data available in the PubChem database.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the quinoline core, which is a common scaffold in many bioactive compounds, this compound could serve as a fragment or a lead compound in virtual screening campaigns.

ADME/Tox Profiling (in silico) for Drug-Likeness Assessment

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in the drug discovery process. In silico ADME/Tox profiling uses computational models to predict these properties, helping to identify potential liabilities early on and reducing the likelihood of late-stage failures.

For this compound, various computational tools can predict its drug-likeness based on established rules like Lipinski's Rule of Five. The predicted properties in Table 1 suggest that the compound generally adheres to these rules, indicating good potential for oral bioavailability. More advanced models can predict specific parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 enzyme inhibition. While detailed, publicly available in silico ADME/Tox reports for this specific compound are scarce, the general profile of fluoroquinolones suggests that metabolism and potential toxicity are important aspects to investigate computationally.

Table 2: Inferred In Silico ADME/Tox Profile for this compound based on General Fluoroquinolone Characteristics

| Parameter | Predicted Outcome | Rationale/Comment |

| Absorption | ||

| Human Intestinal Absorption | High | Based on Lipinski's rules and typical fluoroquinolone behavior. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low to Moderate | The presence of polar groups might limit CNS penetration. |

| Plasma Protein Binding | Moderate to High | A common characteristic of quinolone derivatives. |

| Metabolism | ||

| CYP450 Inhibition | Potential for inhibition | Fluoroquinolones are known to interact with CYP enzymes. |

| Excretion | ||

| Primary Route | Renal | A common excretion pathway for fluoroquinolones. |

| Toxicity | ||

| hERG Inhibition | Potential risk | A known concern for some quinolone-based compounds. |

| Genotoxicity | Possible | Should be assessed, as some quinolones have shown genotoxic potential. |

This table represents an inferred profile based on the known characteristics of the fluoroquinolone class of compounds and is not based on direct published research for this compound.

Bioinformatics and Cheminformatics Data Analysis

Bioinformatics and cheminformatics play a crucial role in analyzing the vast amounts of data generated in chemical and biological research. For this compound, these disciplines can be used to compare its structural and predicted properties to those of known drugs and bioactive molecules.

Cheminformatics tools can be used to perform similarity searches in chemical databases to identify compounds with similar structures that may have known biological activities. This can provide clues about the potential targets and mechanisms of action for this compound. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on a series of related quinoline-3-carbonitrile derivatives could be performed to build models that correlate chemical structure with biological activity. Such models can then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent and selective compounds. The application of these data analysis techniques is essential for placing this compound within the broader landscape of chemical biology and for rationally guiding its future development.

Future Directions and Therapeutic Potential

Design of Next-Generation 4-Chloro-6-fluoroquinoline-3-carbonitrile Analogues

The design of next-generation analogues of this compound is heavily influenced by the extensive research on 4-anilinoquinoline-3-carbonitriles, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. acs.orgnih.govacs.org The core strategy involves replacing the 4-chloro group with various aniline (B41778) derivatives to optimize target binding and pharmacological properties.

Structure-Activity Relationship (SAR) Studies: SAR studies have been pivotal in guiding the design of more potent and selective inhibitors. Key findings for the analogous 4-anilinoquinoline-3-carbonitrile series include:

Substitution at the 6-position: Introducing Michael acceptors, such as butynamide, crotonamide, and methacrylamide groups, at the 6-position has led to the development of irreversible inhibitors. acs.orgnih.govacs.org These groups form a covalent bond with a cysteine residue (Cys773 in EGFR, Cys805 in HER-2) in the ATP-binding pocket of the enzymes. acs.orgresearchgate.net

Aniline Moiety: The substitution pattern on the 4-anilino ring is crucial for activity. Small, lipophilic groups at the 3-position of the aniline ring are generally preferred. nih.gov

Quinoline (B57606) Core: Electron-donating groups on the quinoline ring tend to enhance potency. nih.gov For instance, the 6,7-dimethoxy derivative of a related 4-anilinoquinazoline was found to be a highly potent EGFR inhibitor. nih.gov

Bioisosteric Replacement: Another key strategy in designing next-generation analogues is bioisosteric replacement. spirochem.comufrj.br This involves substituting atoms or groups with others that have similar physical or chemical properties to improve potency, selectivity, toxicity profiles, or pharmacokinetics. slideshare.net

Nitrile Group Replacement: The 3-carbonitrile group is a key feature, acting as an electron-withdrawing group that can be replaced by other bioisosteres like carboxamide to modulate activity. nih.gov

Ring System Modification: While the quinoline scaffold is essential, replacing it with quinazoline has been a successful strategy, leading to approved drugs like gefitinib and erlotinib. nih.gov Comparing the activity of quinoline and quinazoline derivatives helps in understanding the structural requirements for optimal target inhibition.

A notable example of a next-generation analogue developed from these principles is Pelitinib (EKB-569), an irreversible inhibitor of EGFR and HER-2 that has advanced to clinical trials. nih.govacs.org

| Position of Modification | Favorable Substituents/Modifications | Impact on Activity | Reference |

|---|---|---|---|

| 6-Position (Quinoline) | Michael acceptors (e.g., crotonamide, butynamide) | Confers irreversible binding to EGFR/HER-2 | acs.orgnih.govacs.org |

| 4-Position (Quinoline) | Substituted anilino groups | Crucial for binding to the ATP pocket | nih.gov |

| 3-Position (Anilino Ring) | Small, lipophilic groups | Enhances inhibitory potency | nih.gov |

| Quinoline Core | Electron-donating groups (e.g., dimethoxy) | Increases potency against EGFR | nih.gov |

Exploration of Novel Biological Targets

While EGFR and HER-2 are well-established targets for quinoline-3-carbonitrile derivatives, ongoing research is exploring a wider range of biological targets, suggesting a broader therapeutic potential for this class of compounds.